N-(4-BROMOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
Overview
Description
N-(4-BROMOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE: is an organic compound with a complex structure that includes a bromophenyl group and an ethylbutanamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves a multi-step process:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Amidation Reaction: The 4-bromoaniline is then reacted with 2-ethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Final Coupling: The resulting intermediate is then coupled with 3-aminobenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amide groups can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized products may include carboxylic acids or nitro compounds.
Reduction: Reduced products may include primary amines or alcohols.
Hydrolysis: Hydrolysis typically yields carboxylic acids and amines.
Scientific Research Applications
N-(4-BROMOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism by which N-(4-BROMOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-2-METHYLBUTANAMIDE
- N-(2-AMINO-4-BROMOPHENYL)-2-METHYLBUTANAMIDE
Uniqueness
N-(4-BROMOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to its specific substitution pattern and the presence of both bromophenyl and ethylbutanamido groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(2-ethylbutanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-3-13(4-2)18(23)22-17-7-5-6-14(12-17)19(24)21-16-10-8-15(20)9-11-16/h5-13H,3-4H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDFGRBCQABGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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